molecular formula C16H24N2O2 B2631238 1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one CAS No. 2320862-06-2

1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one

Cat. No. B2631238
CAS RN: 2320862-06-2
M. Wt: 276.38
InChI Key: RPYCPZZZQLGZJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a key component of the compound and plays a crucial role in its biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of stereochemistry . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have been dedicated to the synthesis and structural elucidation of azabicyclic compounds, demonstrating methodologies for constructing these complex molecular architectures and analyzing their conformations. For instance, research by Izquierdo et al. (1991) focused on the synthesis and pharmacological study of esters derived from azabicyclo[3.2.1]octane, exploring their structural and conformational properties through NMR spectroscopy and X-ray diffraction Izquierdo et al., 1991. Similarly, Ikeda et al. (1996) reported on the radical translocation reactions of piperidines to yield bridged azabicyclic compounds, showcasing a novel synthetic route Ikeda et al., 1996.

Pharmacological Potential

Research into the pharmacological aspects of azabicyclic compounds has also been conducted, though it is noted that specific drug applications, dosages, and side effects are to be excluded from this discussion. The studies have primarily focused on the potential bioactivities of these compounds, laying the groundwork for future medicinal chemistry endeavors.

Conformational Studies

The conformational preferences of azabicyclic compounds have been extensively studied to understand their structural dynamics, which is crucial for their potential biological activities. Yang et al. (2008) delved into the crystal structure analysis of a related compound, providing insights into the molecular conformation within the crystal lattice Yang et al., 2008.

Novel Synthetic Approaches

Researchers have developed innovative synthetic strategies to construct azabicyclic frameworks, highlighting the versatility and potential of these compounds in synthetic organic chemistry. Profeta et al. (2010) described the synthesis of constrained aryl-piperidines with activity as triple re-uptake inhibitors, illustrating the application of these compounds in designing new therapeutic agents Profeta et al., 2010.

properties

IUPAC Name

1-[4-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-9-14-3-4-15(10-11)18(14)16(20)13-5-7-17(8-6-13)12(2)19/h13-15H,1,3-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYCPZZZQLGZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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